Trimethyl(methylcyclopentadienyl)platinum(IV)

概要

説明

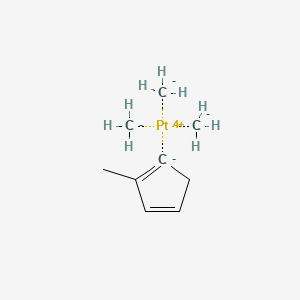

Trimethyl(methylcyclopentadienyl)platinum(IV) is a crystalline organometallic compound widely used as a precursor for platinum in various applications. It is known for its utility in microelectronics, catalysis, photonics, and chemical sensing processes . The compound’s molecular formula is C9H16Pt, and it has a molecular weight of 319.31 g/mol .

準備方法

Trimethyl(methylcyclopentadienyl)platinum(IV) can be synthesized through several methods. One common synthetic route involves the reaction of methylcyclopentadienyl lithium with trimethylplatinum chloride under controlled conditions . The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

化学反応の分析

Thermal Decomposition

Trimethyl(methylcyclopentadienyl)platinum(IV) undergoes thermal decomposition upon heating, leading to the formation of elemental platinum and gaseous byproducts such as methane. The decomposition process can be summarized as follows:

Electron Beam-Induced Decomposition

Electron beam-induced decomposition is a significant reaction pathway for trimethyl(methylcyclopentadienyl)platinum(IV), particularly in focused electron beam induced processing (FEBIP). When exposed to electron beams (e.g., 500 eV), the compound decomposes, resulting in:

-

Reduction of platinum from Pt(IV) to metallic Pt.

-

Evolution of methane and hydrogen from the adsorbate layer.

-

Loss of C−H groups from the compound.

The kinetics of this process have been studied using techniques such as temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS). The average reaction cross-section for this process has been determined to be approximately for 500 eV electrons .

Ion Beam-Induced Reactions

Ion-beam-induced reactions also play a crucial role in the deposition processes involving trimethyl(methylcyclopentadienyl)platinum(IV). Studies indicate that when exposed to argon ions (1.2–4 keV), the precursor loses all four methyl groups, leading to a deposit with a PtC₅ stoichiometry. This process contrasts with electron-induced reactions, where typically only one Pt−CH₃ group is lost .

Mechanism of Electron-Induced Decomposition

The mechanism for electron-induced decomposition involves several steps:

-

Adsorption : Trimethyl(methylcyclopentadienyl)platinum(IV) adsorbs onto the substrate.

-

Electron Interaction : Incident electrons interact with the adsorbed molecules, promoting bond cleavage.

-

Decomposition : The cleavage of Pt−CH₃ bonds leads to the formation of methane and reduced platinum.

Mechanism of Ion-Induced Deposition

In ion-induced deposition:

-

Energy Transfer : Incident ions transfer energy to the adsorbed precursor molecules.

-

Fragmentation : This energy transfer leads to the loss of all methyl groups and potential decomposition of the cyclopentadienyl ring.

-

Formation of Deposits : Resulting deposits exhibit different stoichiometries based on ion energy and substrate conditions.

Reaction Cross Sections for Electron-Induced Dissociation

| Incident Electron Energy (eV) | Reaction Cross Section () |

|-------------------------------|------------------------------------|

| 8 | Low |

| 150 | Maximum |

| 3000 | Decreases |

科学的研究の応用

Catalytic Applications

1.1 Olefin Metathesis and Hydrogenation

MeCpPtMe3 is recognized for its role in catalyzing olefin metathesis and hydrogenation reactions. These processes are vital in the synthesis of complex organic molecules, particularly in the petrochemical and pharmaceutical industries. The compound's ability to facilitate these reactions stems from its stable platinum center, which can effectively activate substrates for transformation.

- Case Study : A study published in Chemistry - A European Journal demonstrated the effectiveness of MeCpPtMe3 as a catalyst for olefin metathesis, achieving high turnover frequencies and selectivity under mild conditions .

1.2 Hydrosilation Reactions

The compound has also been employed as a photocatalyst in hydrosilation reactions, where it facilitates the addition of silanes to alkenes. Recent research has shown that formulations containing MeCpPtMe3 exhibited significant improvements in conversion rates when activated by UV light, particularly at wavelengths around 365 nm .

-

Data Table: Hydrosilation Performance

Catalyst Light Wavelength (nm) Conversion Rate (%) MeCpPtMe3 365 97 MeCpPtMe3 400 34.7

Microelectronics and Thin Film Deposition

2.1 Atomic Layer Deposition (ALD)

MeCpPtMe3 serves as a precursor in atomic layer deposition (ALD), a technique used to create thin films with precise control over thickness and composition. This application is crucial in the semiconductor industry for fabricating components like transistors and capacitors.

- Case Study : Research from The Journal of Physical Chemistry C highlighted the use of MeCpPtMe3 in ALD processes to deposit platinum films, demonstrating uniformity and excellent step coverage on various substrates .

2.2 Chemical Vapor Deposition (CVD)

In addition to ALD, MeCpPtMe3 is utilized in chemical vapor deposition (CVD) processes for producing platinum nanoparticles and thin films. Its volatility and reactivity make it suitable for generating high-quality coatings essential for electronic devices.

Radiation Chemistry

3.1 Electron-Induced Reactions

Recent studies have explored the effects of electron irradiation on MeCpPtMe3, revealing that it can lead to the formation of platinum atoms embedded within carbon matrices. This property is being investigated for potential applications in radiation therapy and materials science .

作用機序

The mechanism of action of Trimethyl(methylcyclopentadienyl)platinum(IV) involves its decomposition to release platinum atoms, which then interact with the substrate or reactants. In atomic layer deposition, for example, the compound undergoes a two-step process: the platinum precursor attaches to active sites on the substrate surface, followed by the removal of remaining ligands . This process ensures the formation of a uniform and highly dispersed platinum layer.

類似化合物との比較

Trimethyl(methylcyclopentadienyl)platinum(IV) is often compared with other platinum precursors, such as platinum(II) acetylacetonate and (1,5-cyclooctadiene)dimethylplatinum(II) . While all these compounds serve as platinum sources, Trimethyl(methylcyclopentadienyl)platinum(IV) is unique due to its ability to form highly stable and active platinum nanoparticles. This makes it particularly valuable in applications requiring high catalytic activity and stability .

Similar compounds include:

- Platinum(II) acetylacetonate

- (1,5-Cyclooctadiene)dimethylplatinum(II)

- Bis(ethylcyclopentadienyl)ruthenium(II)

生物活性

Trimethyl(methylcyclopentadienyl)platinum(IV) (abbreviated as CpPtMe₃) is a platinum-based organometallic compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy. This compound represents a class of platinum(IV) prodrugs, which are designed to be activated within biological systems to release cytotoxic platinum(II) species. The unique structure of CpPtMe₃ allows for diverse interactions within biological environments, leading to various therapeutic implications.

The biological activity of Cp*PtMe₃ is primarily attributed to its ability to undergo intracellular reduction, converting from the less reactive platinum(IV) state to the more active platinum(II) form. This transformation facilitates interaction with cellular macromolecules, particularly DNA, leading to cytotoxic effects. Key mechanisms include:

- DNA Binding : Platinum(II) complexes can bind to DNA, causing cross-links that inhibit replication and transcription.

- Cell Cycle Interference : Studies have shown that Cp*PtMe₃ induces cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Apoptosis Induction : The activation of stress response pathways results in programmed cell death through apoptosis or necrosis, depending on the cellular context.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of Cp*PtMe₃ against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:

| Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Mechanism |

|---|---|---|---|

| A2780 (Cisplatin-sensitive) | 0.68 ± 0.03 | 1.47 | DNA cross-linking |

| SKOV3 (Cisplatin-resistant) | 1.20 ± 0.05 | 0.85 | Cell cycle arrest and apoptosis |

| Primary Fibroblasts | 8.26 ± 1.10 | - | Minimal toxicity |

These results indicate that Cp*PtMe₃ exhibits significant cytotoxicity against ovarian cancer cell lines, with a selectivity index suggesting better specificity towards cancer cells compared to normal fibroblasts .

Case Studies

Several case studies have highlighted the clinical relevance of platinum compounds like Cp*PtMe₃:

- Epithelial Ovarian Cancer (EOC) : In a study involving EOC cell lines, CpPtMe₃ demonstrated higher antiproliferative activity compared to traditional cisplatin treatments, particularly in resistant cell lines . The resistance factor was notably lower for CpPtMe₃, suggesting potential advantages in overcoming drug resistance.

- Combination Therapies : Research has explored the use of Cp*PtMe₃ in combination with other chemotherapeutics, such as anthracyclines and capecitabine, showing enhanced efficacy and manageable toxicity profiles . This approach may improve outcomes for patients with platinum-resistant cancers.

特性

IUPAC Name |

carbanide;2-methylcyclopenta-1,3-diene;platinum(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2,4H,3H2,1H3;3*1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCWUCSNEKCAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015293 | |

| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94442-22-5 | |

| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094442225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。